mGluR4 vs. mGluR7 Selectivity Window: >100-Fold Differential Activity
In a patent-defined series of mGluR modulators (US9212196), 3-chloro-6-methyl-4-phenylpyridazine (Derivative 30) exhibited an EC₅₀ of 1,000 nM at rat mGluR4, while its activity at the closely related rat mGluR7 subtype was >100,000 nM (EC₅₀ > 1.00E+5 nM). This represents more than a 100-fold selectivity window between mGluR4 and mGluR7 within the same receptor family, quantified under identical assay conditions (transient transfection in HEK293 cells) [1]. The absolute potency at mGluR4 (1,000 nM) is modest compared to optimized clinical leads such as LSP4-2022 (EC₅₀ = 110 nM), but the selectivity ratio provides a defined starting point for medicinal chemistry optimization [2].
| Evidence Dimension | mGluR4 vs. mGluR7 receptor selectivity |
|---|---|
| Target Compound Data | EC₅₀ = 1.00E+3 nM at rat mGluR4; EC₅₀ > 1.00E+5 nM at rat mGluR7 |
| Comparator Or Baseline | mGluR7 (same compound, different receptor subtype); LSP4-2022 (clinical lead, EC₅₀ = 110 nM at mGluR4) |
| Quantified Difference | >100-fold selectivity for mGluR4 over mGluR7; ~9-fold weaker than LSP4-2022 at mGluR4 |
| Conditions | HEK293 cells transiently transfected with rat metabotropic glutamate receptors; assay as described in Brabet I. et al., 1998 |
Why This Matters
Procurement of this specific substitution pattern is essential because the >100-fold mGluR4/mGluR7 selectivity window is a receptor-subtype discrimination property that would be lost if a regioisomeric or differently substituted pyridazine scaffold were substituted.
- [1] BindingDB. BDBM196934 (US9212196, Derivative 30) – EC₅₀ at mGluR4 (1.00E+3 nM) and mGluR7 (>1.00E+5 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=196934 (accessed 2026-05-01). View Source
- [2] GLASS Ligand Database. LSP4-2022 – mGluR4 agonist, EC₅₀ = 0.11 µM (110 nM). https://zhanggroup.org/GLASS/ (accessed 2026-05-01). View Source
